![molecular formula C15H14N2O2S B2721685 N~2~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide CAS No. 922130-54-9](/img/structure/B2721685.png)
N~2~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide
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Overview
Description
N~2~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide, also known as TQR1051, is a synthetic compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
- Some of these compounds exhibit potent AChE inhibition, with activities comparable to or better than donepezil (a standard AD drug). For instance, compound 7 demonstrated an IC50 of 7 nM and showed promising results in a zebrafish model of dementia .
- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide could serve as an analog for indole-3-acetic acid, a plant hormone produced during tryptophan degradation in higher plants .
Alzheimer’s Disease Treatment:
Antimicrobial Potential:
Plant Hormone Analog:
Cascade Reactions and Quaternary Carbon Synthesis:
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s ability to resist drought and other abiotic stresses .
Mode of Action
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide: interacts with its targets by binding directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling .
Biochemical Pathways
The biochemical pathways affected by N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide are primarily those involved in ABA signaling . The compound’s action leads to the activation of a gene network that is highly similar to that induced by ABA , affecting various downstream effects related to the plant’s response to abiotic stresses.
Result of Action
The molecular and cellular effects of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide ’s action include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance in plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide . For instance, conditions of drought, cold, and soil salinity can affect the compound’s ability to activate ABA receptors and protect plants from water loss and drought stress .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-17-12-6-5-11(9-10(12)4-7-14(17)18)16-15(19)13-3-2-8-20-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYWUKQCTIJYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide |
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